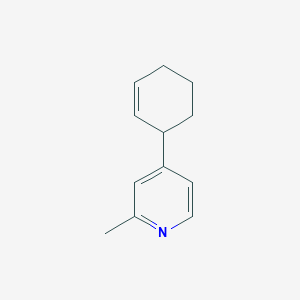
4-(2-Cyclohexenyl)-2-methylpyridine
Vue d'ensemble
Description
4-(2-Cyclohexenyl)-2-methylpyridine is a chemical compound used in various scientific experiments. It has a molecular weight of 173.26 .
Molecular Structure Analysis
The molecular structure of 4-(2-Cyclohexenyl)-2-methylpyridine consists of 12 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The InChI code is 1S/C12H15N/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 .Applications De Recherche Scientifique
Electroluminescent Properties of Platinum Complexes
Research by Ionkin, Marshall, and Wang (2005) focused on the synthesis and structural characterization of mono-cyclometalated Pt(II) complexes with significant electroluminescent properties. These complexes, incorporating ligands related to 2-methylpyridine derivatives, demonstrated potential in OLED technologies due to their π−π stacking and Pt−Pt distances, suggesting applications in advanced display and lighting systems Ionkin, Marshall, & Wang, 2005.
Copper Complexes for Material Science
Novianti and Hansongnern (2017) synthesized and characterized a novel copper complex using 2-amino-4-methylpyridine, highlighting its potential in material science due to its unique structural and thermal properties. This research points to applications in catalysis and electronic materials Novianti & Hansongnern, 2017.
Vapor-phase Photochemistry
Pavlik, Laohhasurayotin, and Vongnakorn (2007) explored the vapor-phase photochemistry of methyl- and cyanopyridines, including compounds structurally related to 4-(2-Cyclohexenyl)-2-methylpyridine. Their findings contribute to our understanding of photochemical reactions in atmospheric chemistry and potential applications in environmental science Pavlik, Laohhasurayotin, & Vongnakorn, 2007.
Corrosion Inhibition Studies
The study by Mert, Yüce, Kardaş, and Yazıcı (2014) on the corrosion inhibition effects of 2-amino-4-methylpyridine on mild steel in acidic conditions reveals potential applications in the development of corrosion inhibitors for industrial applications Mert, Yüce, Kardaş, & Yazıcı, 2014.
Blue Phosphorescent Iridium Complexes
Xu, Zhou, Wang, and Yu (2009) synthesized blue phosphorescent iridium complexes using 2-(fluoro substituted phenyl)-4-methylpyridine ligands. These materials exhibit bright blue-to-green luminescence, offering applications in the development of OLEDs and other photonic devices Xu, Zhou, Wang, & Yu, 2009.
Propriétés
IUPAC Name |
4-cyclohex-2-en-1-yl-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-10-9-12(7-8-13-10)11-5-3-2-4-6-11/h3,5,7-9,11H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMKDIZYMOJOPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCCC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401283130 | |
| Record name | 4-(2-Cyclohexen-1-yl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclohexenyl)-2-methylpyridine | |
CAS RN |
1187163-31-0 | |
| Record name | 4-(2-Cyclohexen-1-yl)-2-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Cyclohexen-1-yl)-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401283130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



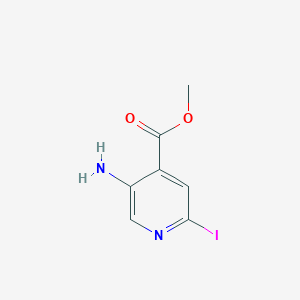
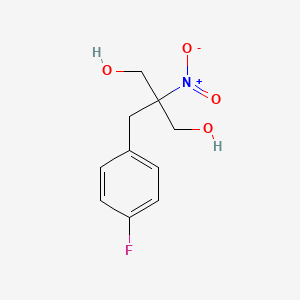
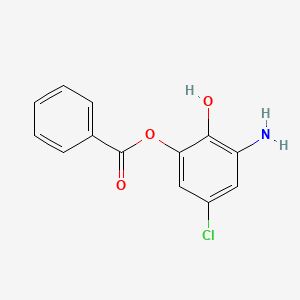
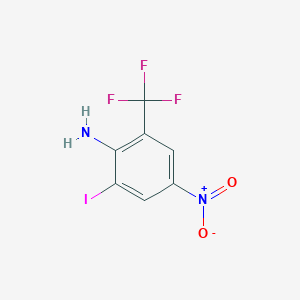
![Methyl 2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]-5-nitrobenzoate](/img/structure/B1391793.png)
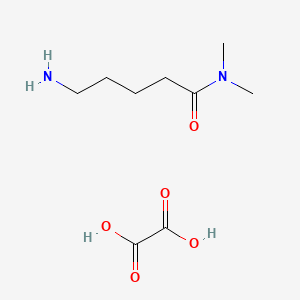
![Ethyl 4-(benzylamino)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1391796.png)
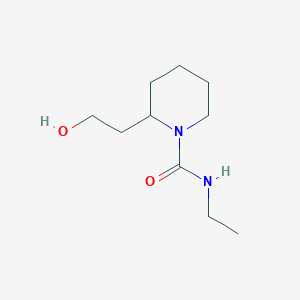
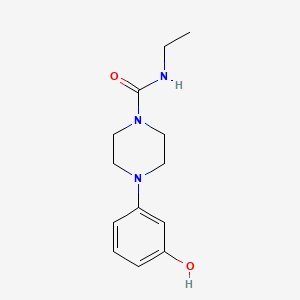
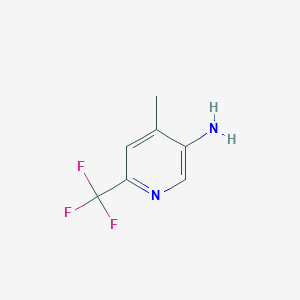
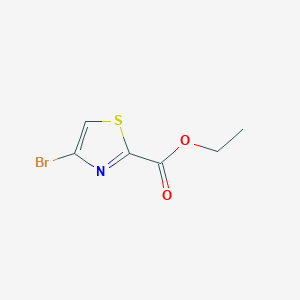
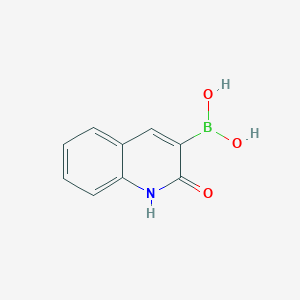
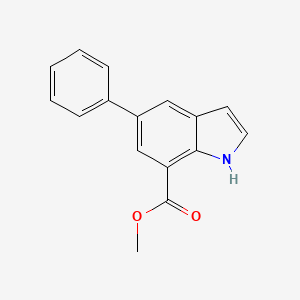
![1-benzyl-7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B1391806.png)